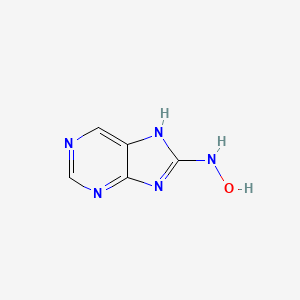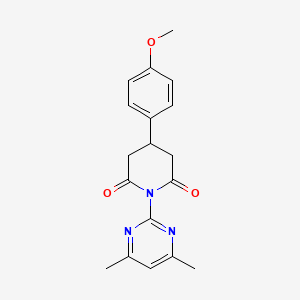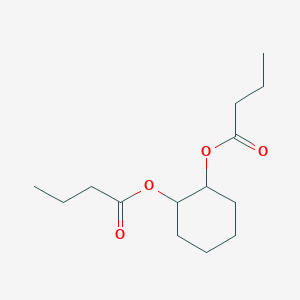
2-Cyano-3,4-dimethyl-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is an organic compound with the molecular formula C8H7N3O2 This compound belongs to the class of nitropyridines, which are characterized by the presence of a nitro group (-NO2) attached to a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile typically involves the nitration of 3,4-dimethyl-2-pyridinecarbonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the pyridine ring.
Industrial Production Methods: On an industrial scale, the production of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents such as amines or thiols.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents.
Substitution: Ammonia or amines, appropriate solvents, and sometimes elevated temperatures.
Major Products Formed:
Reduction: 3,4-Dimethyl-2-pyridinecarbonitrile-5-amine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 3,4-dimethyl-5-nitro-2-pyridinecarbonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The compound may inhibit certain enzymes or interfere with cellular processes, making it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
3-Nitropyridine: Similar in structure but lacks the dimethyl groups.
4-Nitro-2-pyridinecarbonitrile: Similar nitro and nitrile groups but different substitution pattern.
2,4-Dimethyl-5-nitropyridine: Similar substitution pattern but lacks the nitrile group.
Uniqueness: 3,4-Dimethyl-5-nitro-2-pyridinecarbonitrile is unique due to the presence of both dimethyl and nitro groups on the pyridine ring, along with a nitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Propiedades
Número CAS |
573763-23-2 |
|---|---|
Fórmula molecular |
C8H7N3O2 |
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
3,4-dimethyl-5-nitropyridine-2-carbonitrile |
InChI |
InChI=1S/C8H7N3O2/c1-5-6(2)8(11(12)13)4-10-7(5)3-9/h4H,1-2H3 |
Clave InChI |
AGHZEFRRTUFFKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NC=C1[N+](=O)[O-])C#N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-formyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13997615.png)



![4-[2-Chloro-6-(6-morpholin-4-ylpyridin-3-yl)thieno[3,2-d]pyrimidin-4-yl]morpholine](/img/structure/B13997658.png)

![2,5-dibromo-1-methyl-1H-benzo[d]imidazole](/img/structure/B13997681.png)







